プロパフェノン塩酸塩

説明

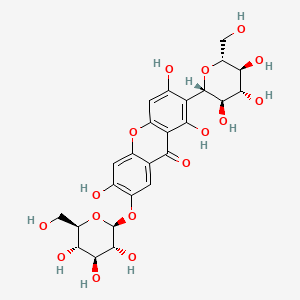

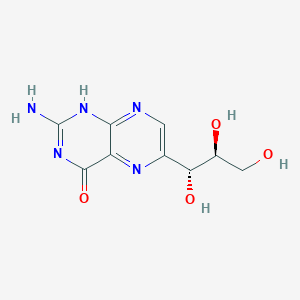

Propafenone hydrochloride is a hydrochloride that is the monohydrochloride salt of propafenone. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It contains a propafenone(1+).

Propafenone Hydrochloride is the hydrochloride salt form of propafenone with class 1C antiarrhythmic effects. Propafenone hydrochloride stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby reducing sodium influx required for the initiation and conduction of impulses in Purkinje and myocardial cells. This agent produces a marked depression of phase 0 and prolonged effective refractory period in the atrio-ventricular nodal and His-Purkinje tissue, resulting in a profound decrease in excitability, conduction velocity and automaticity, thereby counteracting atrial and ventricular arrythmias.

An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity.

See also: Propafenone (has active moiety).

科学的研究の応用

抗不整脈薬

PPFは、β遮断薬と弱いカルシウム拮抗薬作用を持つ、ナトリウムチャネルの活性阻害剤であるクラスIC抗不整脈薬です . 上室性および心室性頻脈の治療に広く用いられています .

薬物動態

PPFは複雑な薬物動態を示し、遺伝的決定と非線形用量-血漿濃度関係の典型的な特徴を示します . PPF治療における用量設定の重要性が強調されています .

副作用

PPFの過剰摂取は、心臓血管系と中枢神経系に様々な副作用を引き起こす可能性があります . そのため、臨床治療中にPPFを迅速かつ正確に定量する方法を確立することが重要です .

検出方法

PPF分析のために、一連の方法が開発されてきました。 高性能液体クロマトグラフィー(HPLC)は、血清中のPPFを検出するために使用されてきました . その後、液体クロマトグラフィー-質量分析(LC-MS)は、血漿、尿、および乾燥血液スポット中のPPF検出に広く使用されてきました .

比色検出

PPFの測定のための、簡単で時間の節約になる比色蛍光アプローチが、デュアルエミッシブカーボンナノドット(DECDs)をプローブとして使用して開発されました . PPFの含有量は、市販の錠剤と複雑な生物学的サンプルにおいて、満足のいく回収率(97.1%から103.3%の範囲)で分析され、臨床研究への応用において大きな可能性を示しています .

徐放製剤

PPF徐放ペレットの製造に、押出造粒法が成功裏に適用されました . インビトロ放出プロファイルは、ペレットからのPPFの放出が徐放挙動を示すことを示しています . 放出された薬物量と時間の平方根との分析から得られた相対的に高い相関係数(r)値は、放出がゼロ次速度論モデルに従うことを示しています .

作用機序

Target of Action

Propafenone hydrochloride is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the generation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone differs from the prototypical class Ic antiarrhythmic in that it has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .

Biochemical Pathways

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The pharmacokinetic profile of propafenone is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype .

Result of Action

The molecular and cellular effects of propafenone’s action include a decrease in the excitability of cardiac muscle cells, leading to a reduction in abnormal heart rhythms . It also has weak beta-blocking activity, which can cause bradycardia and bronchospasm . Propafenone, like other antiarrhythmic drugs, has been shown to increase the occurrence of arrhythmias, primarily in patients with underlying heart disease .

Action Environment

The action, efficacy, and stability of propafenone can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as propafenone is primarily metabolized in the liver . Additionally, the drug’s effect can be influenced by the patient’s heart rate, as propafenone is more selective for cells with a high rate

生化学分析

Biochemical Properties

Propafenone hydrochloride blocks the fast inward sodium current in all cardiac and other excitable tissues, like the central nervous system . It also has some β-blocking action, much less than that of propranolol, and a weak calcium-channel-blocking effect .

Cellular Effects

The effects of Propafenone hydrochloride on cells are primarily related to its ability to block sodium channels, which can alter the electrical activity of the cells. This can affect the rhythm of the heart, helping to correct irregular heartbeats .

Molecular Mechanism

Propafenone hydrochloride exerts its effects at the molecular level through binding interactions with sodium channels in cardiac cells, inhibiting their activity and thereby slowing the rate of electrical conduction .

Temporal Effects in Laboratory Settings

Propafenone hydrochloride undergoes extensive first-pass metabolism by the liver to form several metabolites . The main metabolic pathway of propafenone is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .

Metabolic Pathways

Propafenone hydrochloride is metabolized in the liver, with the main metabolic pathway being ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 . An additional route of propafenone metabolism is N-demethylation to N-despropylpropafenone, primarily mediated via CYP3A4 and CYP1A2 .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it can interact with sodium channels .

特性

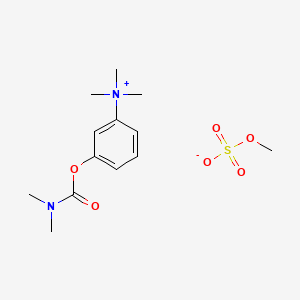

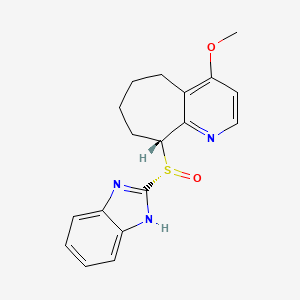

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54063-53-5 (Parent) | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101017233 | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34183-22-7 | |

| Record name | Propafenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34183-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。